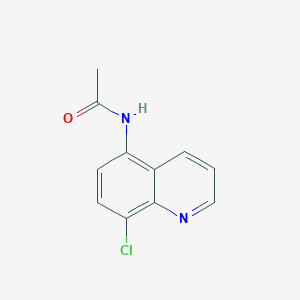
Methyl 1-(2,5-dimethylfuran-3-carbonyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2,5-dimethylfuran-3-carbonyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in scientific research for its unique properties, including its ability to interact with various biological systems.
作用機序
The mechanism of action of Methyl 1-(2,5-dimethylfuran-3-carbonyl)piperidine-4-carboxylate is not fully understood. However, it is believed to interact with various receptors in the body, including the dopamine receptor, serotonin receptor, and adrenergic receptor. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
Methyl 1-(2,5-dimethylfuran-3-carbonyl)piperidine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which can have a positive effect on mood and behavior. It has also been shown to have anti-inflammatory and antioxidant properties, which can help protect against various diseases.
実験室実験の利点と制限
Methyl 1-(2,5-dimethylfuran-3-carbonyl)piperidine-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of scientific research applications. However, it also has some limitations. It can be expensive to produce in large quantities, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the research of Methyl 1-(2,5-dimethylfuran-3-carbonyl)piperidine-4-carboxylate. One direction is to further investigate its mechanism of action and how it interacts with various biological systems. Another direction is to develop new drugs based on its unique properties. Additionally, more research is needed to determine its potential for the treatment of various diseases and its safety profile.
Conclusion:
Methyl 1-(2,5-dimethylfuran-3-carbonyl)piperidine-4-carboxylate is a chemical compound with unique properties that make it useful for scientific research. Its wide range of scientific research applications, biochemical and physiological effects, and potential for the development of new drugs make it an important area of study. Further research is needed to fully understand its mechanism of action and its potential for the treatment of various diseases.
合成法
Methyl 1-(2,5-dimethylfuran-3-carbonyl)piperidine-4-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-(2,5-dimethylfuran-3-carbonyl)piperidine-4-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
Methyl 1-(2,5-dimethylfuran-3-carbonyl)piperidine-4-carboxylate has a wide range of scientific research applications. It has been shown to interact with various biological systems, including the nervous system, immune system, and cardiovascular system. It has also been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
methyl 1-(2,5-dimethylfuran-3-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-8-12(10(2)19-9)13(16)15-6-4-11(5-7-15)14(17)18-3/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXLTSAZXRDVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7509862.png)

![cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7509873.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]acetamide](/img/structure/B7509881.png)


![2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7509901.png)




![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)
